molecular formula C10H20N2O2S B13540224 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide

Cat. No.: B13540224
M. Wt: 232.35 g/mol
InChI Key: ONPURDMHEMKNNP-UHFFFAOYSA-N
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Description

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide is a heterocyclic compound that contains a piperidine ring and an isothiazolidine ring with a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors. One common method includes the cyclization of piperidine with an appropriate isothiazolidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions where the piperidine ring or the isothiazolidine ring is modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to various derivatives with modified functional groups on the piperidine or isothiazolidine rings .

Scientific Research Applications

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dione
  • 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide hydrochloride
  • 2-Piperidinones

Uniqueness

2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide is unique due to its specific combination of a piperidine ring and an isothiazolidine ring with a dioxide group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(1-piperidin-2-ylethyl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C10H20N2O2S/c1-9(10-5-2-3-6-11-10)12-7-4-8-15(12,13)14/h9-11H,2-8H2,1H3

InChI Key

ONPURDMHEMKNNP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)N2CCCS2(=O)=O

Origin of Product

United States

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